1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride
CAS No.: 1803605-42-6
Cat. No.: VC2607049
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803605-42-6 |
|---|---|
| Molecular Formula | C7H15ClN2O2 |
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 1-[3-(aminomethyl)azetidin-1-yl]-2-methoxyethanone;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O2.ClH/c1-11-5-7(10)9-3-6(2-8)4-9;/h6H,2-5,8H2,1H3;1H |
| Standard InChI Key | YBPXFIBCIRETLG-UHFFFAOYSA-N |
| SMILES | COCC(=O)N1CC(C1)CN.Cl |
| Canonical SMILES | COCC(=O)N1CC(C1)CN.Cl |
Introduction
Chemical Properties and Structure
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . The compound features a four-membered azetidine ring substituted with an aminomethyl group and a methoxyethanone moiety. This unique structure contributes to its chemical properties and potential biological activities.
Structural Characteristics
The compound contains several key structural elements:
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A four-membered azetidine ring, which is relatively uncommon in natural products but of interest in medicinal chemistry
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An aminomethyl group attached to the azetidine ring at position 3
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A methoxyethanone moiety attached to the nitrogen of the azetidine ring
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A hydrochloride salt form, which enhances solubility in aqueous solutions
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride
Parent Compound
It's worth noting that the parent compound, 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone (without the hydrochloride salt), has the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . The CAS number for the parent compound is 1492291-50-5 .
Biological Activity and Mechanism of Action
The biological activity of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride is an area of ongoing research. Based on its structural features, this compound may exhibit several types of biological activities.
Structure-Activity Relationships
Understanding structure-activity relationships (SARs) is crucial for optimizing compounds for specific biological activities. While direct SAR data for 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride is limited, we can draw insights from studies on related compounds.
In research on phenylglycine amides and oxadiazoles, various substituents have been shown to influence biological activity. For example, in a series of (4-alkoxyphenyl)glycinamides, compounds with different alkyl substituents exhibited varying levels of cAMP activity, as shown in Table 2 .
Table 2: cAMP Activity Data for Related Amide Compounds
| Compound | R group | cAMP pEC50 (EC50, nM) | Emax |
|---|---|---|---|
| 30 | H | 6.24 ± 0.07 (575) | 97 ± 7 |
| 31 | Methyl | 6.53 ± 0.08 (295) | 116 ± 4 |
| 32 | Ethyl | 6.92 ± 0.11 (120) | 99 ± 4 |
| 33 | n-Propyl | 6.40 ± 0.04 (398) | 113 ± 8 |
| 34 | i-Propyl | 6.74 ± 0.04 (182) | 102 ± 3 |
| 35 | t-Butyl | 6.50 ± 0.01 (316) | 109 ± 10 |
This demonstrates how small changes in chemical structure can significantly impact biological activity, a principle that likely applies to our compound of interest as well.
Research Applications
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride has potential applications in various research fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
The unique structure of this compound, featuring an azetidine ring and multiple functional groups, makes it a potential candidate for medicinal chemistry research. It may serve as:
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A building block for the synthesis of more complex bioactive molecules
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A potential pharmacophore in drug design efforts
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A tool compound for investigating specific biological pathways
Synthetic Chemistry Applications
In the field of synthetic organic chemistry, this compound may serve as:
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An intermediate in the synthesis of more complex molecules
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A model compound for studying reaction mechanisms involving azetidine rings
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A starting material for the development of novel synthetic methodologies
Comparison with Similar Compounds
To better understand the properties and potential applications of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride, it is valuable to compare it with structurally similar compounds.
Comparative Analysis
Table 3: Comparison of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride with Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride | C7H15ClN2O2 | 194.66 | Base compound with aminomethyl group and methoxyethanone moiety |
| 1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one | C6H12N2O | 128.18 | Lacks the methoxy group |
| 1-[3-(1-Methoxyethyl)azetidin-1-yl]ethan-1-one | C8H15NO2 | 157.21 | Different arrangement of the methoxy group |
| 1-[3-(2-Methoxyethoxy)azetidin-1-yl]ethanone | C8H15NO3 | 173.21 | Contains 2-methoxyethoxy instead of aminomethyl |
These structural differences can significantly impact the chemical and biological properties of these compounds, influencing factors such as solubility, stability, and potential interactions with biological targets.
Future Research Directions
Research on 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride is likely to continue in several directions, exploring its properties, synthesis, and potential applications.
Structure-Activity Relationship Studies
Future research could focus on developing a more comprehensive understanding of how structural modifications to this compound affect its biological activity. This could involve:
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Synthesizing analogues with various substituents on the azetidine ring
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Exploring modifications to the aminomethyl group
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Investigating the impact of different acyl groups in place of the methoxyethanone moiety
Synthetic Methodology Development
Future research might also focus on developing more efficient synthetic routes to this compound and its analogues:
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Exploring green chemistry approaches to minimize environmental impact
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Developing stereoselective methods for creating chiral versions of this compound
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Investigating one-pot synthesis methods to improve efficiency
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